molecular formula C14H18Cl2N2O5S B3503615 ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate

ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B3503615
M. Wt: 397.3 g/mol
InChI Key: KZGMERQNBPTGCK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dichloro-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-[(2,5-dichloro-4-hydroxyphenyl)sulfonyl]piperazine-1-carboxylate.

    Reduction: Formation of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfanyl]piperazine-1-carboxylate.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dichloro-methoxyphenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazine-1-carboxylate: Lacks the methoxy group, which may affect its binding properties and reactivity.

    Ethyl 4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate: Lacks the chlorine atoms, which may reduce its overall reactivity and binding affinity.

    Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)thio]piperazine-1-carboxylate: Contains a thio group instead of a sulfonyl group, which may alter its chemical properties and biological activity.

Uniqueness

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate is unique due to the combination of its sulfonyl group and dichloro-methoxyphenyl moiety, which confer specific chemical and biological properties that are not present in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5S/c1-3-23-14(19)17-4-6-18(7-5-17)24(20,21)13-9-10(15)12(22-2)8-11(13)16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMERQNBPTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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